molecular formula C6H8N2O2 B1582039 Methyl 1H-imidazol-1-ylacetate CAS No. 25023-22-7

Methyl 1H-imidazol-1-ylacetate

Cat. No. B1582039
CAS RN: 25023-22-7
M. Wt: 140.14 g/mol
InChI Key: MENQOXBTQWXPJA-UHFFFAOYSA-N
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Description

“Methyl 1H-imidazol-1-ylacetate” is a versatile chemical compound used in scientific research. It has a molecular formula of C6H8N2O2 . Its unique properties make it ideal for various applications such as drug synthesis, catalysis, and material science, contributing to advancements in diverse fields.


Synthesis Analysis

Imidazoles, including “this compound”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C6H8N2O2 . More detailed structural analysis would require specific experimental data or computational modeling.

Scientific Research Applications

1. Biological Evaluation as NMR Probes

Methyl 1H-imidazol-1-ylacetate has been evaluated for its use in biological contexts, specifically as an extrinsic probe for intracellular and extracellular pH (pHi and pHo) and cell volume determination via 1H NMR. Its effectiveness was demonstrated in rat erythrocytes, showcasing its potential in biological and medical research (Gil et al., 1994).

2. Catalysis in Transesterification/Acylation Reactions

The compound has been identified as an efficient catalyst in transesterification reactions between esters and alcohols. It facilitates acylation of alcohols with vinyl acetate under mild conditions, indicating its utility in chemical synthesis and industrial applications (Grasa et al., 2002).

3. Role in Corrosion Inhibition

Research indicates that imidazole derivatives, including this compound, serve as effective corrosion inhibitors for metals. This makes them valuable in industrial applications where metal preservation is critical (Cruz et al., 2004).

4. Application in High-Temperature Proton-Conducting Polymer Electrolytes

It has also found application in the field of fuel cell technology. Imidazole and its derivatives are used as additives in polybenzimidazole membranes equilibrated with phosphoric acid, which is a high-temperature proton-conducting polymer electrolyte system (Schechter & Savinell, 2002).

5. Synthesis of Imidazol-1-ylacetic Acid

Additionally, the synthesis process of 1H-Imidazol-1-ylacetic acid, a related compound, involves the use of this compound, highlighting its importance in the production of other useful chemical entities (Wang Hongyong et al., 2004).

Future Directions

Imidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

methyl 2-imidazol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENQOXBTQWXPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339622
Record name Methyl 1H-imidazol-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25023-22-7
Record name Methyl 1H-imidazol-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen, combined 1.0 g of imidazole (14.7 mmol) with 824 mg of potassium hydroxide (14.7 mmol), 2.0 g of potassium carbonate (14.7 mmol) and 82 mg of benzyltriethylammonium chloride (7.34 mmol) in 40 ml of CH2Cl2. Added 695 μl of methylbromoacetate. Reaction is stirred at room temperature for 3 hours. Filtered off solids, rinsed with CH2Cl2, and evaporated the filtrate under reduced pressure to give colorless oil. Product is purified by flash chromatography on a Biotage Flash 40 (Eluent: 95:5 CH2Cl2/CH3OH), yielding 300 mg of a white solid (27%). 1H NMR (400 MHz, CD3OD) δ 3.75 (3H, s), 4.91 (2H, s), 6.96 (1H, s), 7.10 (1H, s), 7.64 (1H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
824 mg
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
695 μL
Type
reactant
Reaction Step Four
Quantity
82 mg
Type
catalyst
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key advantage of using microwave irradiation in the synthesis of Methyl 2-(1H-imidazol-1-yl)acetate as described in the research?

A1: The research highlights that utilizing microwave irradiation significantly reduces the reaction time for synthesizing Methyl 2-(1H-imidazol-1-yl)acetate. [] The reaction, when carried out in a microwave reactor with indium(III) trifluoromethanesulfonate as a catalyst, completes within 3 minutes. [] This is considerably faster than traditional synthetic methods, demonstrating the potential of microwave-assisted synthesis for improved efficiency in organic chemistry.

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